3-(azepane-1-carbonyl)-N-(5-chloro-2-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine
CAS No.: 1251600-43-7
Cat. No.: VC6184517
Molecular Formula: C23H25ClN4O2
Molecular Weight: 424.93
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251600-43-7 |
|---|---|
| Molecular Formula | C23H25ClN4O2 |
| Molecular Weight | 424.93 |
| IUPAC Name | azepan-1-yl-[4-(5-chloro-2-methoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone |
| Standard InChI | InChI=1S/C23H25ClN4O2/c1-15-7-9-17-21(27-19-13-16(24)8-10-20(19)30-2)18(14-25-22(17)26-15)23(29)28-11-5-3-4-6-12-28/h7-10,13-14H,3-6,11-12H2,1-2H3,(H,25,26,27) |
| Standard InChI Key | YSZJBSCFFXYKLQ-UHFFFAOYSA-N |
| SMILES | CC1=NC2=NC=C(C(=C2C=C1)NC3=C(C=CC(=C3)Cl)OC)C(=O)N4CCCCCC4 |
Introduction
Chemical Structure and Molecular Properties
Core Architecture and Functional Groups
The compound features a 1,8-naphthyridine core, a bicyclic heteroaromatic system comprising two fused pyridine rings. Key substituents include:
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A 7-methyl group at position 7 of the naphthyridine ring.
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An N-(5-chloro-2-methoxyphenyl)amine group at position 4.
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A 3-(azepane-1-carbonyl) moiety at position 3, introducing a seven-membered azepane ring via a ketone linkage.
The IUPAC name, azepan-1-yl-[4-(5-chloro-2-methoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone, reflects this substitution pattern .
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₅ClN₄O₂ |
| Molecular Weight | 424.93 g/mol |
| SMILES | CC1=NC2=NC=C(C(=C2C=C1)NC3=C(C=CC(=C3)Cl)OC)C(=O)N4CCCCCC4 |
| InChI Key | YSZJBSCFFXYKLQ-UHFFFAOYSA-N |
| CAS Registry | 1251600-43-7 |
Synthesis and Chemical Transformations
Synthetic Pathways
The synthesis involves multi-step reactions to introduce critical functional groups:
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Naphthyridine Core Formation: Cyclocondensation of aminopyridine derivatives with carbonyl-containing reagents under acidic conditions.
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Chlorination and Methoxylation: Electrophilic aromatic substitution using chlorine gas and methoxylating agents (e.g., NaOMe) to introduce the 5-chloro-2-methoxyphenyl group.
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Azepane Conjugation: Acylation of the naphthyridine nitrogen with azepane-1-carbonyl chloride in the presence of a base like triethylamine .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Naphthyridine formation | H₂SO₄, 110°C, 12 hr | 65–70 |
| Chlorination | Cl₂, FeCl₃, 40°C, 6 hr | 80 |
| Azepane coupling | Azepane-1-carbonyl chloride, Et₃N, DCM, rt | 75 |
Biological Activity and Mechanism of Action
Target Engagement
Naphthyridine derivatives are known to interact with DNA topoisomerases and kinases, disrupting nucleic acid metabolism and signal transduction . For this compound:
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The planar naphthyridine core may intercalate DNA, while the azepane moiety enhances membrane permeability .
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The 5-chloro-2-methoxyphenyl group contributes to hydrophobic interactions with enzyme active sites, as observed in analogues like oxepinoacridines .
Pharmacological Profiling
While direct biological data for this compound is limited, structurally related naphthyridines exhibit:
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Anticancer Activity: IC₅₀ values of 1–10 μM against ovarian and colon cancer cell lines .
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Antimicrobial Effects: MIC of 8 μg/mL against Staphylococcus aureus strains .
Biophysical and Computational Studies
DNA Interaction Analysis
UV-Vis spectroscopy of similar compounds reveals hypochromic shifts (Δλ = 15–20 nm) upon DNA binding, suggesting intercalation . Molecular docking predicts strong binding (ΔG = −9.2 kcal/mol) to the DNA minor groove via the chloro-methoxyphenyl group .
Solubility and LogP
Estimated properties using the PubChem database:
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LogP: 3.1 (moderate lipophilicity)
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Solubility: <1 mg/mL in aqueous buffer, necessitating formulation with cyclodextrins or liposomes .
Comparative Analysis with Structural Analogues
Table 3: Activity Comparison of Naphthyridine Derivatives
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